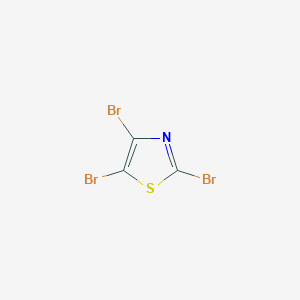

2,4,5-Tribromothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZUHHBVUBFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490879 | |

| Record name | 2,4,5-Tribromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-13-3 | |

| Record name | 2,4,5-Tribromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Tribromothiazole from Thiazole

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,4,5-tribromothiazole, a key building block in the development of pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental procedure, and offer expert insights into process optimization and characterization.

Introduction: The Significance of Brominated Thiazoles

Thiazole, a sulfur- and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are core components of numerous FDA-approved drugs and are integral to the development of novel organic electronic materials. The strategic functionalization of the thiazole ring is paramount for modulating the physicochemical and biological properties of these molecules.

Halogenated thiazoles, particularly bromothiazoles, serve as versatile synthetic intermediates. The bromine atoms act as excellent leaving groups or handles for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.[2] this compound, with all its carbon positions functionalized, offers a unique platform for sequential and regioselective derivatization, making it a highly valuable, albeit challenging, synthetic target.

This document outlines a robust method for the exhaustive bromination of the parent thiazole heterocycle, drawing from optimized procedures reported in the literature.[3]

Mechanistic Insights: The Challenge of Thiazole Bromination

The synthesis of this compound is achieved via electrophilic aromatic substitution. However, compared to its close analogue thiophene, the thiazole ring presents a greater synthetic challenge.[4]

Key Mechanistic Considerations:

-

Ring Deactivation: The electronegative nitrogen atom in the thiazole ring has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to more electron-rich heterocycles like thiophene.[4] This inherent low reactivity necessitates the use of aggressive brominating conditions to achieve substitution.

-

Reactivity of Positions: The three carbon positions of the thiazole ring (C2, C4, and C5) exhibit differential reactivity. The C5 position is generally the most susceptible to electrophilic attack due to stabilization of the intermediate sigma complex. The C2 position is the most deactivated. Consequently, achieving exhaustive bromination at all three positions requires forcing conditions, typically involving a significant excess of elemental bromine.[5][6]

-

The Reaction Pathway: The reaction proceeds stepwise, likely forming a mixture of mono- and di-brominated intermediates before the final, fully substituted this compound is generated. Driving the reaction to completion is the primary challenge, often requiring elevated temperatures and prolonged reaction times.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from optimized procedures designed to make the full family of bromothiazoles readily accessible.[3][4] It prioritizes safety and reproducibility.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Wt. ( g/mol ) | CAS No. | Key Properties |

| Thiazole | C₃H₃NS | 85.13 | 288-47-1 | Colorless liquid, pungent odor |

| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | Red-brown fuming liquid, highly corrosive and toxic |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 67-66-3 | Colorless liquid, volatile, suspected carcinogen |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | White crystalline solid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, drying agent |

| Hexanes | C₆H₁₄ | ~86.18 | 110-54-3 | Colorless liquid, flammable |

Step-by-Step Synthesis Procedure

!!! SAFETY FIRST !!! This procedure involves elemental bromine, which is highly toxic, corrosive, and volatile. It must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory. Have a bromine quenching solution (e.g., aqueous sodium thiosulfate) readily available.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiazole (1.0 eq) and solid sodium bicarbonate (5.0 eq).

-

Solvent Addition: Add chloroform to the flask to create a slurry. The exact volume should be sufficient to ensure effective stirring.

-

Bromine Addition: While stirring vigorously, slowly add elemental bromine (Br₂) (4.5 eq) to the reaction mixture at room temperature. The addition should be done carefully via an addition funnel or syringe pump. An exothermic reaction may be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux. Maintain reflux for an extended period, typically 96 hours, to drive the reaction to exhaustive bromination.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with sodium thiosulfate solution, extracting with an organic solvent (e.g., dichloromethane), and analyzing by GC-MS to observe the disappearance of starting material and intermediates.

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Stir until the red-brown color of bromine disappears.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Add additional chloroform if necessary and separate the organic layer. Extract the aqueous layer two more times with chloroform.

-

Work-up - Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained after solvent evaporation is typically a solid or a semi-solid. Purification is crucial to remove any remaining starting material or under-brominated species (e.g., dibromothiazoles).

Purification Method

Recrystallization is the most effective method for purifying the final product.

-

Dissolve the crude solid in a minimum amount of hot hexanes.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the purified product under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₃Br₃NS[7] |

| Molecular Weight | 321.82 g/mol [7] |

| Melting Point | 46.5 - 47.1 °C[4] |

| ¹H NMR | No proton signals are expected for the fully substituted ring. |

| ¹³C NMR (CDCl₃) | δ (ppm): 142.1 (C2), 116.0 (C4), 101.5 (C5) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Expert Insights and Troubleshooting

-

Why the large excess of Bromine and NaHCO₃? The thiazole ring's deactivation requires a high concentration of the electrophile (Br₂) to achieve exhaustive substitution. The sodium bicarbonate acts as a solid base to neutralize the HBr byproduct generated during the reaction, which can otherwise protonate the thiazole nitrogen, further deactivating the ring.[4]

-

Incomplete Reaction: If analysis shows significant amounts of di-brominated species, the most likely causes are insufficient reaction time or an inadequate amount of bromine. The reaction may need to be run longer than 96 hours.

-

Alternative Brominating Agents: While N-bromosuccinimide (NBS) is often used as a safer alternative to Br₂, it is generally not aggressive enough to achieve the exhaustive tribromination of the deactivated thiazole ring under standard conditions.[4]

-

Purification Challenges: If recrystallization yields a product of insufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed as an alternative or subsequent purification step.

Conclusion

The synthesis of this compound from thiazole is a demanding but achievable transformation that yields a highly valuable synthetic intermediate. Success hinges on understanding the inherent low reactivity of the thiazole ring and employing sufficiently forcing conditions with a large excess of bromine over an extended reaction period. Careful execution of the protocol, particularly the safety precautions required for handling elemental bromine, will provide reliable access to this important chemical building block for advanced research and development applications.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2,4,5-Tribromothiazole (CAS No. 57314-13-3)

Introduction: The Strategic Value of a Polyhalogenated Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole ring is a well-established "privileged scaffold," forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its value lies in its unique electronic properties and its ability to engage in hydrogen bonding and other key intermolecular interactions. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility, transforming it into a versatile and highly reactive building block.

2,4,5-Tribromothiazole is a prime example of such a strategic molecule. As a fully substituted brominated thiazole, it serves as a potent electrophile and a multi-functional synthetic hub.[3] The three bromine atoms are not merely passive substituents; they are reactive handles that can be selectively addressed through various modern synthetic methodologies, most notably metal-catalyzed cross-coupling reactions. This allows for the precise and controlled construction of complex, 2,4,5-trisubstituted thiazole derivatives, a class of molecules with demonstrated therapeutic potential in areas ranging from oncology to infectious diseases.[2][4]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its properties, reactivity, and application. It is designed to empower researchers to fully leverage this powerful building block in their synthetic and drug discovery endeavors.

PART 1: Core Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental physical and chemical properties. These parameters dictate storage, handling, and reaction conditions.

Chemical Identity and Key Properties

The core attributes of this compound are summarized below. The high molecular weight is dominated by the three heavy bromine atoms, and its calculated LogP suggests significant lipophilicity, a key consideration for solubility and chromatographic purification.

| Property | Value | Source(s) |

| CAS Number | 57314-13-3 | [5][6][7] |

| Molecular Formula | C₃Br₃NS | [5][7] |

| Molecular Weight | 321.82 g/mol | [5][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 2,4,5-Tribromo-1,3-thiazole | [5][7][9] |

| Purity (Typical) | ≥95% | [5] |

| SMILES | BrC1=C(Br)N=C(Br)S1 | [10] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [8][10] |

Computational Descriptors

Computational modeling provides predictive insights into a molecule's behavior in biological and chemical systems.

| Descriptor | Value | Significance & Implication | Source |

| LogP | 3.43 | Indicates high lipid solubility. Expect poor solubility in aqueous media and good solubility in organic solvents like dichloromethane, THF, and ethyl acetate. This also impacts chromatographic behavior. | [5] |

| TPSA | 12.89 Ų | The Topological Polar Surface Area is very low, suggesting high cell membrane permeability. This is a favorable property for potential drug candidates. | [5] |

| H-Bond Acceptors | 2 | The nitrogen and sulfur atoms can act as weak hydrogen bond acceptors, influencing interactions with biological targets or solvents. | [5] |

| H-Bond Donors | 0 | The absence of hydrogen bond donors simplifies its interaction profile, preventing self-association via hydrogen bonding. | [5] |

Structural Representation

The structure of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

PART 2: Spectroscopic Characterization

While comprehensive, publicly available spectral data for this compound is limited, its structure allows for reliable prediction of its key spectroscopic signatures. These predictions are crucial for reaction monitoring and product confirmation.

-

¹H NMR: As the molecule contains no hydrogen atoms, the ¹H NMR spectrum is expected to be silent, showing only the solvent residual peak. This is a powerful diagnostic feature; the disappearance of proton signals from a starting material upon bromination would strongly indicate the formation of this product.

-

¹³C NMR: Three distinct carbon signals are expected, corresponding to the C2, C4, and C5 positions on the thiazole ring. The chemical shifts will be significantly influenced by the attached bromine atoms and the heteroatoms of the ring.

-

Mass Spectrometry (MS): Mass spectrometry is particularly informative for this compound. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will exhibit a characteristic and easily recognizable isotopic pattern. The spectrum will show a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities approximating a 1:3:3:1 ratio, providing definitive confirmation of the presence of three bromine atoms.

PART 3: Synthesis, Reactivity, and Mechanistic Insights

This compound is valued not as an end-product but as a versatile intermediate.[3][8] Its synthetic utility is rooted in the differential reactivity of its three C-Br bonds.

General Synthetic Approach

While specific preparations are often proprietary, a common and logical route to polyhalogenated heterocycles is through exhaustive electrophilic bromination of the parent heterocycle or a less-substituted precursor.

A plausible laboratory-scale synthesis would involve treating thiazole or 2-bromothiazole with an excess of a potent brominating agent, such as elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction may require elevated temperatures or the presence of a Lewis acid catalyst to drive the substitution to completion. The causality here is straightforward: the thiazole ring is activated towards electrophilic substitution, and the harsh conditions ensure all available positions (C2, C4, C5) are brominated.

Reactivity Profile: A Platform for Selective Functionalization

The true power of this compound lies in the ability to selectively functionalize the three positions. The electronic environment of each carbon dictates the reactivity of its C-Br bond.

-

C2 Position: The C-Br bond at the C2 position is generally the most reactive. It is flanked by both the nitrogen and sulfur atoms, making it the most electron-deficient carbon. This position is highly susceptible to nucleophilic aromatic substitution and is the most favorable site for initial metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) and subsequent cross-coupling reactions.

-

C5 Position: The C-Br bond at C5 is typically the next most reactive site for metal-halogen exchange and cross-coupling, influenced by the adjacent sulfur atom.

-

C4 Position: The C-Br bond at C4 is generally the least reactive of the three, allowing for sequential, site-selective functionalization.

This reactivity hierarchy enables a synthetic strategy where one can, for example, perform a Suzuki coupling at the C2 position under relatively mild conditions, leaving the C4 and C5 bromines intact for subsequent, more forcing reaction conditions. This differential reactivity is a cornerstone of its utility in building molecular complexity.

Caption: Reactivity hierarchy of this compound.

PART 4: Applications in Drug Discovery and Materials Science

The primary application of this compound is as a high-value intermediate for the synthesis of biologically active molecules and functional materials.

-

Oncology: The 2,4,5-trisubstituted thiazole scaffold is a key feature in many protein kinase inhibitors.[11] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds to probe the active sites of kinases like Glycogen Synthase Kinase 3 (GSK-3), which is also implicated in neurodegenerative diseases such as Alzheimer's.[11]

-

Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have a long history of use as antibacterial, antifungal, and anti-inflammatory agents.[1][4] The ability to decorate the thiazole core at three distinct positions allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties to develop more potent and safer therapeutic agents.

-

Agrochemicals: The same biological activity that makes thiazoles useful in medicine also applies to agriculture. This compound can serve as a precursor for novel fungicides and other crop protection agents.[8]

-

Materials Science: The high bromine content makes this molecule a candidate for use in the development of flame retardants.[8]

PART 5: Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound's differential reactivity, the following protocol details a representative site-selective Suzuki-Miyaura cross-coupling reaction targeting the most reactive C2 position.

Objective: To synthesize 2-(Aryl)-4,5-dibromothiazole via a selective palladium-catalyzed cross-coupling reaction.

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ and a mild base (Na₂CO₃) is deliberate. These conditions are typically sufficient to activate the most labile C2-Br bond while leaving the C4-Br and C5-Br bonds intact. Dioxane/water is a common solvent system for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

Methodology

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (3.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the tribromothiazole should be approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting tribromothiazole and the appearance of a new, less polar spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(Aryl)-4,5-dibromothiazole product.

This self-validating protocol allows for the creation of a less-substituted building block, which can then be subjected to further functionalization at the C4 or C5 positions in a subsequent synthetic step.

Caption: Experimental workflow for a selective Suzuki coupling.

PART 6: Safety and Handling

As with any polyhalogenated organic compound, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2,4-dibromothiazole provide a strong basis for safe handling procedures.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[13]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[12]

-

Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[12] May also cause respiratory irritation.[12] Avoid all direct contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere as recommended.[8][10][13]

Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle in accordance with good industrial hygiene and safety practices.[13]

References

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 57314-13-3 | MFCD19543764 | this compound [aaronchem.com]

- 4. scispace.com [scispace.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [myskinrecipes.com]

- 9. pschemicals.com [pschemicals.com]

- 10. 57314-13-3|this compound|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data of 2,4,5-Tribromothiazole: A Guide to Structural Characterization

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,4,5-Tribromothiazole (CAS No: 57314-13-3). While empirical spectral data for this specific compound is not widely available in public databases, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous brominated thiazoles. The focus is on the causality behind experimental choices and the interpretation of anticipated spectral features, providing researchers with a robust methodology for the structural elucidation and confirmation of this compound and related halogenated heterocyclic compounds.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound with the molecular formula C₃Br₃NS and a molecular weight of approximately 321.82 g/mol .[1] Its structure consists of a five-membered thiazole ring substituted with three bromine atoms, leaving a single proton at the C-H position, if any. However, the standard nomenclature indicates bromine atoms at positions 2, 4, and 5, which would mean there are no C-H bonds on the ring, only C-Br, C-S, C=N, and C-C bonds. This is a critical structural point that dictates the entire spectroscopic analysis. The presence of three heavy bromine atoms and the specific arrangement of heteroatoms in the thiazole ring creates a unique electronic environment that will be reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. A multi-faceted spectroscopic approach is non-negotiable for validating the identity and purity of such a molecule. This guide details the expected outcomes from the three cornerstone analytical techniques: NMR, IR, and MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, NMR analysis presents a unique case.

Principles and Experimental Causality

The choice of NMR experiments is dictated by the molecular structure. Given the complete substitution of all carbon-bound protons with bromine, a standard ¹H NMR spectrum is expected to show no signals originating from the thiazole ring itself. The primary utility of NMR for this compound lies in ¹³C NMR, which directly probes the carbon skeleton.

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds and its single residual proton peak that is easily identifiable.[2] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative.

Predicted ¹H NMR Spectrum

As per the structure of this compound, there are no hydrogen atoms attached to the thiazole ring. Therefore, the ¹H NMR spectrum of a pure, anhydrous sample should be devoid of signals, aside from the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and a potential broad singlet if trace amounts of water are present. The absence of signals is, in itself, a crucial piece of evidence confirming the tribromo-substitution pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is the definitive NMR experiment for this compound. It is expected to show three distinct signals, one for each of the three carbon atoms in the thiazole ring. The chemical shifts of these carbons are influenced by their immediate environment, including proximity to the nitrogen and sulfur heteroatoms and the strong electron-withdrawing and heavy-atom effects of the bromine substituents.

Based on standard chemical shift ranges for thiazoles and the known effects of halogenation, we can predict the approximate chemical shifts.[3][4][5]

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 160 | Typically downfield in thiazoles due to proximity to both N and S. Bromine substitution further influences this shift. |

| C4 | 125 - 140 | Attached to bromine and adjacent to nitrogen. The deshielding effect of bromine is significant. |

| C5 | 110 - 125 | Attached to bromine and adjacent to sulfur. Expected to be the most upfield of the three carbons. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity, which is particularly important for ¹³C NMR.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample.

-

Acquire a standard ¹H spectrum (typically 8-16 scans) to confirm the absence of signals and check for impurities.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope and the absence of a Nuclear Overhauser Effect (NOE) from attached protons.

-

Process the data using appropriate software, applying Fourier transformation and phase correction.

-

Infrared (IR) Spectroscopy

Principles and Experimental Causality

IR spectroscopy probes the vibrational frequencies of chemical bonds. While less powerful than NMR for complete structure determination, it is an invaluable, rapid technique for identifying the presence of certain functional groups and confirming the overall "fingerprint" of a molecule. For this compound, we are looking for vibrations characteristic of the thiazole ring and the carbon-bromine bonds.

Technique Selection: Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples.[6] It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.

Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands.[7]

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=N Stretch | 1620 - 1550 | Medium | Characteristic of the thiazole ring imine bond. |

| C=C Stretch | 1550 - 1450 | Medium-Weak | Aromatic/heteroaromatic ring stretching vibrations. |

| Fingerprint Region | 1300 - 700 | Complex | Contains various C-C, C-N, and C-S stretching and bending modes that are unique to the molecule. |

| C-Br Stretch | 700 - 500 | Strong | The presence of strong absorptions in this far-IR region is a key indicator of C-Br bonds. |

Experimental Protocol for ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Caption: A multi-technique workflow for structural elucidation.

Mass Spectrometry (MS)

Principles and Experimental Causality

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. For this compound, the most striking feature in its mass spectrum will be the unique isotopic pattern generated by its three bromine atoms.

Ionization Method: Electron Ionization (EI) is a common technique that provides a parent molecular ion and rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can also be used, typically yielding a protonated molecule [M+H]⁺, which would be less likely here, or a radical cation M⁺•.

Predicted Mass Spectrum

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A molecule with three bromine atoms will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺•) and any bromine-containing fragments. The relative intensities of these peaks follow a binomial distribution.

| Ion | Expected m/z (using ¹²C, ¹⁴N, ³²S, ⁷⁹Br, ⁸¹Br) | Relative Intensity (Approx.) |

| [C₃(⁷⁹Br)₃NS]⁺• | 318 | 100% (1:3:3:1 Pattern) |

| [C₃(⁷⁹Br)₂(⁸¹Br)NS]⁺• | 320 | |

| [C₃(⁷⁹Br)(⁸¹Br)₂NS]⁺• | 322 | |

| [C₃(⁸¹Br)₃NS]⁺• | 324 |

The resulting pattern for the molecular ion will be a cluster of four peaks at m/z ≈ 318, 320, 322, and 324 with a relative intensity ratio of approximately 1:3:3:1. This pattern is an unambiguous indicator of a tri-brominated species.

Caption: The characteristic 1:3:3:1 isotopic cluster for a tri-brominated compound.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a suitable temperature program to ensure the compound elutes from the column as a sharp peak. For example, hold at 50 °C for 1 minute, then ramp to 250 °C at 20 °C/min.

-

-

MS Conditions:

-

Set the MS to scan over a relevant mass range (e.g., m/z 50-400).

-

Use a standard EI energy of 70 eV.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Look for the molecular ion cluster and characteristic fragmentation patterns.

Safety and Handling Precautions

As a halogenated organic compound, this compound must be handled with appropriate care.[8][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, locked up.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

The structural characterization of this compound is a textbook example of leveraging the strengths of multiple spectroscopic techniques. The expected absence of signals in the ¹H NMR spectrum, combined with three distinct signals in the ¹³C NMR, provides definitive information about the carbon skeleton and substitution pattern. IR spectroscopy serves to confirm the integrity of the thiazole ring and the presence of C-Br bonds. Finally, mass spectrometry delivers an unmistakable confirmation of the molecular weight and the presence of three bromine atoms through its unique isotopic signature. Together, these methods provide a self-validating system for the unambiguous confirmation of the molecule's structure, an essential step in any research and development context.

References

- 1. This compound [myskinrecipes.com]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of 2,4,5-Tribromothiazole

An In-depth Technical Guide to 2,4,5-Tribromothiazole: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the thiazole ring is a well-established "privileged scaffold," renowned for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 57314-13-3).[3][4] As a tribrominated heterocyclic compound, it represents a versatile and reactive building block. The strategic placement of three bromine atoms provides multiple reactive sites, enabling chemists to forge complex molecular architectures for applications ranging from novel pharmaceuticals to advanced materials.[5]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of this compound's properties, its anticipated reactivity based on expert analysis, its potential synthetic routes, and its critical applications as a key intermediate in the development of next-generation therapeutic agents and functional materials.[1][5]

PART 1: Core Physicochemical and Computational Properties

A foundational understanding of a molecule's physical and computational properties is paramount for its effective use in research and synthesis. While extensive experimental data for this compound is not widely published, we can consolidate known identifiers and supplement them with computational predictions and logical inferences from structurally similar compounds.

Key Identifiers and Physical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4,5-Tribromo-1,3-thiazole | [3][4] |

| CAS Number | 57314-13-3 | [3][4][5][6][7][8] |

| Molecular Formula | C₃Br₃NS | [3][4][5][7] |

| Molecular Weight | 321.82 g/mol | [3][5] |

| Physical State | Solid (predicted), data not available | [6] |

| Solubility | Limited solubility in polar solvents (e.g., water); higher solubility in non-polar organic solvents (predicted based on structure) | [9] |

| Storage | Inert atmosphere, -20°C | [5] |

Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

| Computational Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 3.4306 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 0 | [3] |

The high LogP value suggests significant lipophilicity, consistent with the presence of three bromine atoms, and supports the prediction of poor solubility in water but good solubility in organic solvents.[9] The low TPSA indicates a reduced likelihood of passive transport across polar membranes.

PART 2: Spectroscopic and Analytical Characterization

Direct empirical spectra for this compound are not commonly published. However, based on its structure and established spectroscopic principles, we can reliably predict its spectral characteristics. This predictive analysis is a critical skill for researchers working with novel or specialized compounds.

Predicted Spectroscopic Signatures

-

¹H NMR Spectroscopy: The thiazole core of this compound is fully substituted with bromine atoms, meaning there are no protons attached to the ring. Consequently, a ¹H NMR spectrum of a pure sample would show no signals in the aromatic or heterocyclic regions, providing a clean baseline for analyzing any proton-containing groups that might be added in subsequent reactions.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. Based on data from similar brominated thiazoles, the chemical shifts (δ) would likely appear in the approximate range of 110-155 ppm.[10] The carbon atom C2, situated between the nitrogen and sulfur atoms, would typically be the most deshielded.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal a highly characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing three bromine atoms will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous confirmation of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of the thiazole ring and the carbon-bromine bonds. Key expected absorption bands include:

Experimental Protocol: General Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of this compound before its use in further applications.

-

Sample Preparation: Dissolve approximately 1-2 mg of the compound in 1 mL of a suitable deuterated solvent (for NMR) such as Chloroform-d (CDCl₃) or in a volatile organic solvent (for GC-MS) like dichloromethane.

-

NMR Analysis: Acquire ¹³C NMR spectra to confirm the presence of the three distinct carbon signals of the thiazole core.

-

GC-MS Analysis:

-

Inject the prepared solution into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program starting at ~100°C and ramping to ~280°C to ensure elution.

-

Monitor the mass spectrometer for the characteristic isotopic cluster of the molecular ion to confirm identity and assess purity from the chromatogram.

-

Visualization: Analytical Workflow

Caption: Workflow for analytical confirmation of this compound.

PART 3: Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the reactivity of its three carbon-bromine bonds. The electronic environment of each bromine atom is distinct, creating opportunities for regioselective functionalization, a cornerstone of modern synthetic chemistry.

Expertise & Experience: Understanding Reactivity

Drawing parallels with the well-studied 2,5-dibromothiazole, we can infer a hierarchy of reactivity for the C-Br bonds in this compound.[14] The C2 position of the thiazole ring is the most electrophilic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This makes the C2-Br bond particularly susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C5-Br and C4-Br bonds are generally less reactive, allowing for sequential, site-selective modifications. This differential reactivity is the key that unlocks the molecule's potential as a scaffold, enabling chemists to introduce different functional groups at specific positions to fine-tune the final product's properties.

Visualization: Reactivity Sites

Caption: Reactivity hierarchy of the C-Br bonds in this compound.

Proposed Synthetic Protocol: Bromination of 2-Aminothiazole

While multiple synthetic routes are conceivable, a practical approach involves the bromination of a readily available thiazole precursor. The following is a representative, field-proven protocol for synthesizing brominated heterocycles, adapted for this specific target.

Objective: To synthesize this compound from 2-aminothiazole via a Sandmeyer-type reaction followed by exhaustive bromination.

Step 1: Diazotization and Bromination at C2 (Sandmeyer Reaction)

-

In a fume hood, cool a solution of 48% hydrobromic acid (HBr) in a three-neck flask to -5°C using an ice-salt bath.

-

Slowly add 2-aminothiazole to the cold HBr with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0°C.

-

Add the cold NaNO₂ solution dropwise to the 2-aminothiazole mixture, maintaining the temperature below 0°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours. This will yield 2-bromothiazole.

Step 2: Exhaustive Bromination at C4 and C5

-

Extract the 2-bromothiazole from the reaction mixture using an organic solvent like dichloromethane.

-

Dry the organic extract and concentrate it under reduced pressure.

-

Dissolve the crude 2-bromothiazole in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add at least two equivalents of elemental bromine (Br₂) to the solution. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can be added to facilitate the electrophilic aromatic substitution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the mixture and quench the excess bromine with a solution of sodium thiosulfate.

-

Neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield this compound.

PART 4: Applications in Research and Drug Development

The value of this compound lies in its role as a versatile intermediate. Its bromine-rich structure is not only useful for creating flame retardants but is primarily leveraged in the synthesis of high-value bioactive molecules.[5]

-

Scaffold for Kinase Inhibitors: The 2,4,5-trisubstituted thiazole framework is a core component of many potent and selective protein kinase inhibitors, which are crucial in cancer therapy.[1][14] By sequentially replacing the bromine atoms with various aryl and amino groups via cross-coupling chemistry, medicinal chemists can rapidly generate libraries of compounds to screen for inhibitory activity against specific cancer-related kinases.

-

Precursor for Agrochemicals: The thiazole moiety is present in numerous fungicides and other crop protection agents. This compound serves as a starting point for creating new agrochemicals with potentially improved efficacy and environmental profiles.[5]

-

Development of Novel Antimicrobials: The structural motif is also being explored for the development of new antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.[9]

Visualization: Pathway to High-Value Compounds

Caption: Synthetic pathways from this compound to diverse applications.

PART 5: Safety, Handling, and Storage

Trustworthiness: A Self-Validating System of Safety While the safety data sheet for this compound lacks specific toxicological data, established best practices for handling halogenated heterocyclic compounds must be rigorously applied.[6] To create a robust safety protocol, we supplement the available information with data from the structurally similar and well-characterized 2,5-Dibromothiazole, which is classified as a skin, eye, and respiratory irritant.[15]

Hazard Identification

-

Acute Effects: May cause skin, eye, and respiratory tract irritation.[15] Ingestion and inhalation should be avoided.[6]

-

Chronic Effects: Data not available. Long-term exposure should be minimized.

Protocol for Safe Handling and Storage

-

Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

-

Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.

-

-

Handling Procedures:

-

Avoid creating dust.

-

Use non-sparking tools and ground all equipment to prevent static discharge.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is more than a simple chemical; it is a potent synthetic tool poised for significant impact in drug discovery and materials science. Its key value lies in the differential reactivity of its three bromine atoms, which provides a programmable scaffold for building molecular complexity. While publicly available data on its properties is limited, a deep understanding of heterocyclic chemistry allows for reliable prediction of its behavior and the design of robust synthetic and analytical protocols. For researchers and developers, this compound offers a gateway to novel kinase inhibitors, next-generation agrochemicals, and other high-value compounds, making it a crucial intermediate for future innovation.

References

- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 57314-13-3|this compound|BLD Pharm [bldpharm.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mdpi.com [mdpi.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Crystal Structure of 2,4,5-Tribromothiazole: Synthesis, Crystallization, and Structural Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2,4,5-tribromothiazole. While a published crystal structure for this specific compound is not currently available in major crystallographic databases, this document serves as a detailed roadmap for researchers seeking to determine its solid-state architecture. By leveraging established synthetic protocols for brominated thiazoles and drawing parallels with the known crystal structure of 2,4-dibromothiazole, we elucidate the probable molecular geometry and key intermolecular interactions, with a particular focus on halogen bonding. This guide offers field-proven insights into experimental design and execution, from synthesis and single crystal growth to the workflow of single-crystal X-ray diffraction.

Introduction: The Significance of Halogenated Thiazoles

Thiazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen atoms, particularly bromine, onto the thiazole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and its ability to form specific non-covalent interactions.[2] Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of crystalline materials. The precise geometry and packing of molecules in a crystal lattice, governed by intermolecular forces, dictate properties such as solubility, dissolution rate, and bioavailability.

For this compound, the high degree of bromination suggests that halogen bonding will be a dominant force in its crystal packing.[3] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base).[4] This guide will explore the expected nature of these interactions and provide the necessary protocols to verify them experimentally.

Synthesis and Purification of this compound

The synthesis of the full family of bromothiazoles has been systematically explored, allowing for the production of this compound through sequential bromination reactions. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from thiazole.

Materials:

-

Thiazole

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium sulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Initial Bromination: To a solution of thiazole in a suitable solvent, add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature. The electrophilic attack is expected to occur preferentially at the C5 position.[5]

-

Further Bromination: Subsequent bromination steps using excess NBS and potentially a catalyst like sulfuric acid will lead to the di- and tri-brominated products. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium sulfite to destroy any remaining bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[6] For a small, non-polar molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes or pentane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of crystallization should be slow to allow for the formation of a well-ordered crystal lattice.

Hypothetical Crystal Structure and Intermolecular Interactions

While an experimental structure is not available, we can predict the key structural features of this compound based on the known crystal structure of 2,4-dibromothiazole and the principles of halogen bonding.[7]

Molecular Geometry

The thiazole ring is an aromatic, planar 5-membered heterocycle. The three bromine atoms will lie in the plane of the ring.

Predicted Intermolecular Interactions: Halogen Bonding

The bromine atoms on the thiazole ring, particularly at the electron-deficient C2 and C4 positions, are expected to have a positive region of electrostatic potential on their outer surface (a σ-hole). These σ-holes can act as halogen bond donors. The potential halogen bond acceptors in the crystal lattice could be the nitrogen atom of an adjacent thiazole ring or a bromine atom of a neighboring molecule.

Types of Expected Halogen Bonds:

-

Br···N interactions: The nitrogen atom of the thiazole ring is a good halogen bond acceptor. We can anticipate short contacts between a bromine atom of one molecule and the nitrogen atom of a neighboring molecule.[8]

-

Br···Br interactions (Type II): These interactions occur when the C-Br bond of one molecule is roughly perpendicular to the C-Br bond of another. This geometry allows for the interaction between the positive σ-hole of one bromine and the negative equatorial region of the other.

Below is a diagram illustrating the potential halogen bonding motifs.

Caption: Predicted halogen bonding in this compound.

Single-Crystal X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.[2][9]

Experimental Workflow Diagram

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods. The heavy bromine atoms in this compound will make this step relatively straightforward.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using software like PLATON or checkCIF to ensure its chemical and crystallographic reasonability. The final data is compiled into a Crystallographic Information File (CIF).

Data Presentation

The final crystallographic data for this compound would be summarized in tables. Below are examples of how this data would be presented.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

| Empirical formula | C₃Br₃NS |

| Formula weight | 321.82 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.0 Å, b = 10.0 Å, c = 9.5 Å, β = 95.0° |

| Volume | 756.5 ų |

| Z | 4 |

| Density (calculated) | 2.828 Mg/m³ |

| Absorption coefficient | 16.5 mm⁻¹ |

| F(000) | 576 |

| Reflections collected | ~5000 |

| Independent reflections | ~1500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.090 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value (Å or °) | Justification |

| C-Br | 1.85 - 1.90 Å | Typical for C(sp²)-Br bonds in aromatic systems. |

| C-N | 1.30 - 1.38 Å | Characteristic of thiazole ring. |

| C-S | 1.70 - 1.75 Å | Characteristic of thiazole ring. |

| Br-C-N/S | ~120° | Consistent with sp² hybridization. |

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive solid-state structure. The analysis of this structure, with a particular focus on the anticipated Br···N and Br···Br halogen bonds, will provide valuable insights into the supramolecular chemistry of highly brominated heterocyclic systems. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials where precise control over intermolecular interactions is key to achieving desired properties.

References

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, crystal growth, structural and physicochemical properties of an organic single crystal (C11H16N2O4) for fast scintillation and NLO applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Dominant Role of C−Br···N Halogen Bond in Molecular Self-Organization. Crystallographic and Quantum-Chemical Study of S… [ouci.dntb.gov.ua]

- 9. rigaku.com [rigaku.com]

A Technical Guide to the Solubility of 2,4,5-Tribromothiazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5-tribromothiazole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₃Br₃NS) is a halogenated heterocyclic compound with a molecular weight of 321.82 g/mol .[2] Its bromine-rich structure makes it a valuable precursor in the synthesis of fungicides, antimicrobial agents, and other biologically active molecules.[1] Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of final products. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in achieving desired bioavailability in drug development. This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the researcher with the necessary tools to experimentally determine this crucial property.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure Analysis

The structure of this compound is characterized by a five-membered thiazole ring, which contains both a nitrogen and a sulfur atom, and three bromine atoms attached to the carbon atoms of the ring.

-

Thiazole Ring: The thiazole ring itself is a polar heterocyclic system due to the presence of the electronegative nitrogen and sulfur atoms. This imparts some polar character to the molecule.

-

Bromine Substituents: The three bulky and electronegative bromine atoms significantly increase the molecular weight and surface area of the molecule. While the carbon-bromine bond has a dipole moment, the overall effect of the three bromine atoms in a relatively symmetrical arrangement on a small ring can lead to a molecule with a relatively low overall dipole moment. The bromine atoms also contribute to significant van der Waals forces.

-

Hydrogen Bonding: this compound lacks hydrogen bond donors (like -OH or -NH groups), which limits its ability to form strong hydrogen bonds with protic solvents.[2]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The polar thiazole ring may interact with the polar solvent, but the lack of hydrogen bond donation by the solute and the large, hydrophobic bromine atoms will likely limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions with the polarizable this compound molecule. The absence of strong hydrogen bonding networks in the solvent makes it easier to accommodate the solute. |

| Nonpolar | Toluene, Hexane | Low to Moderate | While the overall molecule has some polar character, the large nonpolar surface area due to the bromine atoms may allow for some solubility in nonpolar solvents through London dispersion forces. Solubility is expected to be lower than in polar aprotic solvents. |

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental determination of solubility is essential. The following section details a robust protocol for determining the thermodynamic solubility of this compound using the well-established shake-flask method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility, as it measures the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent (e.g., methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and solid remains present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Solubility Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] | [Experimental Value] |

| Ethanol | 5.2 | [Experimental Value] | [Experimental Value] |

| Methanol | 6.6 | [Experimental Value] | [Experimental Value] |

Note: The "Experimental Value" fields are to be populated by the researcher following the execution of the described protocol.

The results from these experiments will provide a quantitative basis for solvent selection in processes involving this compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility behavior. The bromine-substituted thiazole core suggests moderate to high solubility in polar aprotic solvents and lower solubility in both highly polar protic and nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents. The acquisition of this data is a critical step in the effective utilization of this important chemical intermediate in research and development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,5-Tribromothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromothiazole is a highly halogenated heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. Its utility is intrinsically linked to its thermal stability, a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous brominated and heterocyclic compounds to present a scientifically grounded framework for its analysis. We will delve into the core principles of thermal analysis techniques, propose expected thermal behaviors, elucidate potential decomposition pathways, and provide detailed, field-proven experimental protocols for researchers to rigorously assess the thermal characteristics of this compound and its derivatives.

Introduction: The Significance of Thermal Stability in the Lifecycle of this compound

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of bromine atoms to this scaffold, as in this compound, dramatically alters its physicochemical properties, including its reactivity, lipophilicity, and, crucially, its stability under thermal stress. Understanding the thermal stability of this compound is not an academic exercise; it has profound practical implications across its entire lifecycle:

-

Synthesis and Purification: Many synthetic routes for brominated thiazoles involve elevated temperatures.[2] Knowledge of the decomposition threshold is vital to prevent yield loss and the formation of hazardous byproducts. Similarly, purification techniques such as distillation or sublimation are only viable if the compound can withstand the required temperatures.

-

Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), thermal stability is a non-negotiable attribute. During formulation processes like milling, granulation, and tableting, localized heating can occur. An unstable compound may degrade, leading to a loss of potency and the generation of potentially toxic impurities.

-

Storage and Shelf-Life: The Arrhenius equation dictates that the rate of chemical reactions, including decomposition, increases with temperature. A thorough understanding of a compound's thermal profile is essential for defining appropriate storage conditions and predicting its shelf-life.[3]

-

Materials Science Applications: Brominated compounds are widely used as flame retardants.[4] While this compound itself may not be a primary flame retardant, its thermal decomposition behavior, particularly the release of bromine radicals, is pertinent to this field.

This guide will equip researchers with the foundational knowledge and practical methodologies to comprehensively evaluate the thermal stability of this compound.

Core Analytical Techniques for Assessing Thermal Stability

Two primary thermoanalytical techniques form the bedrock of thermal stability assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide complementary information about how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive technique for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.

A typical TGA experiment subjects a small amount of the sample to a controlled heating program. The resulting thermogram plots the percentage of mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[8]

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicative of decomposition. The onset temperature of the first exothermic peak is a critical indicator of thermal instability.[9]

Predicted Thermal Profile of this compound

While specific experimental data for this compound is scarce, we can extrapolate a likely thermal profile based on the behavior of structurally related compounds, such as other brominated heterocycles and thiazole derivatives.[7][10]

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value Range | Significance |

| Melting Point (Tm) | 90 - 120 °C | Indicates the transition from solid to liquid phase. A sharp melting peak in DSC suggests high purity. |